molecular formula C10H13ClN4O2 B8396830 1-(2-Chloro-5-nitropyridin-4-yl)-4-methylpiperazine

1-(2-Chloro-5-nitropyridin-4-yl)-4-methylpiperazine

Cat. No.: B8396830
M. Wt: 256.69 g/mol
InChI Key: JEGQKABMNSAIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-5-nitropyridin-4-yl)-4-methylpiperazine is a useful research compound. Its molecular formula is C10H13ClN4O2 and its molecular weight is 256.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN4O2

Molecular Weight

256.69 g/mol

IUPAC Name

1-(2-chloro-5-nitropyridin-4-yl)-4-methylpiperazine

InChI

InChI=1S/C10H13ClN4O2/c1-13-2-4-14(5-3-13)8-6-10(11)12-7-9(8)15(16)17/h6-7H,2-5H2,1H3

InChI Key

JEGQKABMNSAIFL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=C2[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-methylpiperazine (298.5 mg, 330.6 μL, 2.980 mmol) in THF (5 mL) was added to a stirred solution of 2,4-dichloro-5-nitro-pyridine (500 mg, 2.591 mmol) and DIPEA (401.8 mg, 541.5 μL, 3.109 mmol) in THF (10 mL) at 0° C. under an atmosphere of nitrogen. The reaction was allowed to stir at ambient temperature for 1 hour then the solvent removed in vacuo. The residue was purified by column chromatography (ISCO Companion, 40 g column, eluting with 0 to 10% MeOH/DCM solutions) to give 1-(2-chloro-5-nitropyridin-4-yl)-4-methylpiperazine as a yellow solid (638 mg, 96% Yield). MS (ES+) 257.1.
Quantity
330.6 μL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
541.5 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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